(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol (1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol
Brand Name: Vulcanchem
CAS No.: 116535-65-0
VCID: VC21142338
InChI: InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
SMILES: CC(CI)C1CCC2C1(CCCC2O)C
Molecular Formula: C13H23IO
Molecular Weight: 322.23 g/mol

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol

CAS No.: 116535-65-0

Cat. No.: VC21142338

Molecular Formula: C13H23IO

Molecular Weight: 322.23 g/mol

* For research use only. Not for human or veterinary use.

(1R,3aR,4S,7aR)-Octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-1H-inden-4-ol - 116535-65-0

Specification

CAS No. 116535-65-0
Molecular Formula C13H23IO
Molecular Weight 322.23 g/mol
IUPAC Name (1R,3aR,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Standard InChI InChI=1S/C13H23IO/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1
Standard InChI Key UPOCHUQWLLGPLP-NAWOPXAZSA-N
Isomeric SMILES C[C@H](CI)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C
SMILES CC(CI)C1CCC2C1(CCCC2O)C
Canonical SMILES CC(CI)C1CCC2C1(CCCC2O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator